molecular formula C12H8F2N2O2 B6414026 6-Amino-3-(3,5-difluorophenyl)picolinic acid CAS No. 1261936-91-7

6-Amino-3-(3,5-difluorophenyl)picolinic acid

Cat. No.: B6414026
CAS No.: 1261936-91-7
M. Wt: 250.20 g/mol
InChI Key: YARTYEYSMRSWET-UHFFFAOYSA-N
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Description

6-Amino-3-(3,5-difluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H8F2N2O2. It is a derivative of picolinic acid, which is known for its various applications in chemistry and biology. This compound is characterized by the presence of an amino group at the 6th position and a 3,5-difluorophenyl group at the 3rd position of the picolinic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3,5-difluorophenyl)picolinic acid typically involves the reaction of 3,5-difluoroaniline with picolinic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3,5-difluorophenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-(3,5-difluorophenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3,5-difluorophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(2,3-difluorophenyl)picolinic acid
  • 6-Amino-3-(2,5-difluorophenyl)picolinic acid
  • 6-Amino-3-(4-fluorophenyl)picolinic acid

Uniqueness

6-Amino-3-(3,5-difluorophenyl)picolinic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the amino group at the 6th position also contributes to its distinct properties compared to other picolinic acid derivatives.

Properties

IUPAC Name

6-amino-3-(3,5-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)16-11(9)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARTYEYSMRSWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CC(=CC(=C2)F)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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